4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid
Description
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of cyclopropyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c15-10(16)8-5-12-11(13-7-3-4-7)14-9(8)6-1-2-6/h5-7H,1-4H2,(H,15,16)(H,12,13,14) |
InChI Key |
GRHWZAXFXOCIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of cyclopropyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by cyclopropyl groups, imparts distinct chemical properties that make it a subject of interest in biological research.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid |
| InChI | InChI=1S/C11H13N3O2/c15-10(16)8-5-12-11(13-7-3-4-7)14-9(8)6-1-2-6/h5-7H,1-4H2,(H,15,16)(H,12,13,14) |
| InChI Key | GRHWZAXFXOCIJY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC(=NC=C2C(=O)O)NC3CC3 |
The biological activity of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. This compound may modulate enzymatic activity or receptor signaling pathways, which can lead to various therapeutic effects.
Research Findings
Recent studies have highlighted the potential of this compound in several areas:
- Antimicrobial Activity : Preliminary investigations suggest that 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Antiviral Properties : The compound has also been evaluated for its antiviral activity. In vitro studies indicate that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.
- Cancer Research : There is ongoing research into the potential anti-cancer properties of this compound. It has been shown to inhibit tumor cell proliferation in preclinical models, particularly in specific cancer types where pyrimidine derivatives are known to play a role in therapeutic efficacy.
Case Studies
Several case studies have documented the biological effects of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study 2 : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, suggesting its potential as an alternative treatment option.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | Anticancer and antimicrobial | Contains trifluoromethyl group |
| 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | Anticancer and enzyme inhibitor | Methylthio group enhances reactivity |
| 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | Antimicrobial | Pyrazole ring structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
